(E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3S/c20-15(17-12-13-4-1-2-6-16(13)22-17)9-10-19-18(21)8-7-14-5-3-11-23-14/h1-8,11-12,15,20H,9-10H2,(H,19,21)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTQMALMONNMIT-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)C=CC3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(O2)C(CCNC(=O)/C=C/C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms, therapeutic applications, and relevant research findings.

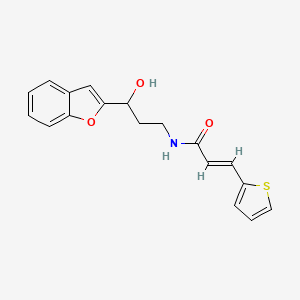

Chemical Structure

The compound features a benzofuran moiety, a hydroxypropyl group, and a thiophene ring, which contribute to its unique biological properties. The structural formula can be represented as follows:

Research indicates that compounds similar to (E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide exhibit various mechanisms of action, including:

- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit specific enzymes, leading to altered metabolic pathways. For instance, benzofuran derivatives have been identified as potent inhibitors of certain kinases and proteases .

- Receptor Modulation: The compound may interact with various receptors, influencing cellular signaling pathways. Benzofuran derivatives have been reported to act as selective agonists for S1P1 receptors, which are involved in cardiovascular functions .

Biological Activities

The biological activities of (E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide can be categorized into several key areas:

Antimicrobial Activity

Studies have demonstrated that benzofuran derivatives exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 64 to 512 µg/mL .

Anticancer Properties

Research has indicated potential anticancer activity for benzofuran-based compounds. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .

Antioxidant Effects

Benzofuran derivatives are also noted for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage associated with various diseases .

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of several benzofuran derivatives on human cancer cell lines. Results indicated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

- Antimicrobial Efficacy : Another study focused on the antibacterial activity of a series of benzofuran derivatives against Candida albicans. The results showed high efficacy at low concentrations, suggesting potential for development into therapeutic agents for fungal infections .

Data Summary

The following table summarizes the biological activities and research findings related to (E)-N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)acrylamide and similar compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their substituent differences are summarized below:

Key Observations :

- Benzofuran vs. However, this may reduce metabolic stability .

- Hydroxypropyl vs. Alkyl/Aromatic Chains : The 3-hydroxypropyl group increases hydrophilicity, which could improve aqueous solubility but reduce blood-brain barrier permeability relative to DM497’s p-tolyl group or LQM445’s phenethyl chain .

Pharmacological Activity

Receptor Modulation

- DM497: Acts as a positive allosteric modulator (PAM) of α7 nAChRs (EC50 = 1.2 µM) and inhibits voltage-gated N-type calcium channels (CaV2.2, IC50 = 3.4 µM), contributing to antinociceptive effects in murine models .

- DM490 : Antagonizes DM497’s effects on α7 nAChRs (IC50 = 8.7 µM) and exhibits weaker CaV2.2 inhibition, highlighting the critical role of the thiophene moiety and N-methylation in activity .

- Target Compound : The benzofuran group may alter α7 nAChR binding kinetics compared to DM497, while the hydroxypropyl chain could influence off-target interactions (e.g., GABA receptors), as seen in related acrylamides .

Antinociceptive and Antiviral Activity

- DM497/DM490 : Demonstrated efficacy in oxaliplatin-induced neuropathic pain models, reducing mechanical allodynia by 60–70% at 10 mg/kg .

- LQM445-447 : Showed antiviral activity against Chikungunya virus (EC50 = 12–18 µM), attributed to chloro-phenyl and alkyl chain substituents .

- Target Compound : The benzofuran and thiophene groups may confer dual activity against pain and viral targets, though experimental validation is required.

Physicochemical Properties

Key Trends :

- Lower LogP values for the target compound compared to DM497/LQM445 suggest improved solubility due to the hydroxypropyl group.

- Higher molecular weight may limit bioavailability, necessitating formulation optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.